molecular formula C17H23NO2 B1675414 Linalyl anthranilate CAS No. 7149-26-0

Linalyl anthranilate

Cat. No. B1675414
CAS RN: 7149-26-0
M. Wt: 273.37 g/mol
InChI Key: WHIJSULEEDNKPD-UHFFFAOYSA-N
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Description

Linalyl anthranilate is a compound with a sweet orange-like flavor . The fragrance varies, depending on the source of linalool .


Synthesis Analysis

Linalyl anthranilate may be synthesized from linalool and isatoic anhydride with catalytic amounts of sodium hydroxide .


Molecular Structure Analysis

The empirical formula of Linalyl anthranilate is C17H23NO2 . The molecular weight is 273.37 . The SMILES string representation is O=C (OC (C=C) (C)CCC=C (C)C)C1=CC=CC=C1N .


Chemical Reactions Analysis

Linalyl anthranilate has been studied for its antimicrobial activity, particularly against carbapenemase-producing Klebsiella pneumoniae .


Physical And Chemical Properties Analysis

Linalyl anthranilate is a yellow-orange liquid . It is insoluble in water . The density is approximately 1.024 . It is sensitive to air and light .

Scientific Research Applications

Antimicrobial Activity

Antimicrobial action against carbapenemase-producing Klebsiella pneumoniae

Linalyl anthranilate (LNA) has been investigated for its bactericidal activity against carbapenemase-producing Klebsiella pneumoniae. The study demonstrated that LNA, alone and in combination with meropenem, exhibited significant bactericidal activity. It was found to induce oxidative stress in bacterial cells, leading to membrane damage and eventually bacterial cell death. LNA's mode of action includes the generation of reactive oxygen species, initiating lipid peroxidation and damaging the bacterial membrane. This study provides a basis for the potential use of LNA as an antimicrobial agent (Yang et al., 2020).

Essential Oil Component

Antibacterial activity of essential oils

Linalyl anthranilate is also a major component in essential oils, which have been studied for their antibacterial properties. For instance, lavender essential oil, containing linalyl anthranilate, has been encapsulated in hydroxypropyl-beta-cyclodextrin to improve its solubility and stability. This encapsulated form showed enhanced antibacterial activity, suggesting the potential of linalyl anthranilate-containing essential oils in food systems for inhibiting pathogens (Yuan et al., 2019).

Safety And Hazards

Linalyl anthranilate is mildly toxic by ingestion . When heated to decomposition, it emits toxic fumes . It is probably combustible .

Future Directions

Linalyl anthranilate has shown potential in future clinical applications as an adjuvant along with existing antibiotics due to its ability to disrupt the bacterial membrane by inducing oxidative stress . This facilitates the uptake of antibiotics into the bacterial cells, enhancing bacterial killing .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate
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InChI

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3
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InChI Key

WHIJSULEEDNKPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C
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Molecular Formula

C17H23NO2
Record name LINALYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID2025503
Record name Linalyl anthranilate
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Molecular Weight

273.37 g/mol
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Physical Description

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma
Record name LINALYL ANTHRANILATE
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Boiling Point

370.00 to 371.00 °C. @ 760.00 mm Hg
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Solubility

Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol)
Record name LINALYL ANTHRANILATE
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Density

1.052-1.058 (15.5°)
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Product Name

Linalyl anthranilate

CAS RN

7149-26-0
Record name LINALYL ANTHRANILATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… -3) show that linalyl anthranilate is not expected to … linalyl anthranilate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; linalyl anthranilate …
SK Yang, K Yusoff, M Ajat, WS Yap, SHE Lim… - Journal of …, 2021 - Elsevier
… This study was conducted to characterize the antimicrobial activity and mode of action of linalyl anthranilate (LNA) against carbapenemase-producing Klebsiella pneumoniae (KPC-KP). …
Number of citations: 25 www.sciencedirect.com
JR Mason, MA Adams, L Clark - The Journal of wildlife management, 1989 - JSTOR
… We selected dimethyl, isobutyl-NN-dimethyl, methyl, and linalyl anthranilate as stimuli. We selected these derivatives because of differences in their aversiveness to intact birds. Each …
Number of citations: 146 www.jstor.org
C Yuan, Y Wang, Y Liu, B Cui - Industrial Crops and Products, 2019 - Elsevier
… Compared with other studies, the LEO reported in this paper had a higher content of linalool and included linalyl anthranilate. Briefly, these discrepancies were attributable to the …
Number of citations: 84 www.sciencedirect.com
J Wang, R Li, J Tan, ZT Jiang - Journal of Essential Oil Bearing …, 2016 - Taylor & Francis
… Linalool and linalyl anthranilate are the major components, which have great difference with the chemical compositions of other types of mints including spearmint, apple mint, chocolate …
Number of citations: 9 www.tandfonline.com
M Adaszyńska, M Swarcewicz, M Dzięcioł… - Natural product …, 2013 - Taylor & Francis
The aim of the study was comparing the chemical composition of the essential oils from five varieties of lavender (Lavandula angustifolia L.), and its biological activity against two …
Number of citations: 60 www.tandfonline.com
VK Bisht, AK Bhandari, LS Kandari, T Negi, S Chandra… - Vegetos, 2023 - Springer
… components found in Skimmia laureola essential oil are Linalyl anthranilate (1, 6-Octadien-3… aureus might be owing to the presence of Linalyl anthranilate, L-linalool etc. having …
Number of citations: 2 link.springer.com
MD Vujanović, SD Đurović… - Acta Periodica …, 2021 - doiserbia.nb.rs
… geraniol (5.78%), and linalyl anthranilate (5.48%), while other … oxide, as well as linalyl anthranilate belonging to the terpene … oil of the flowers, while linalyl anthranilate was identified …
Number of citations: 6 doiserbia.nb.rs
O Morocco - 2017 - researchgate.net
… Moreover, a decrease of thymol and β-caryophyllene followed by appearance or increase of rates of the constituents such as linalyl anthranilate, camphor, borneol, 4-terpinyl acetate, …
Number of citations: 4 www.researchgate.net
LS Al Hashmi, MA Hossain, AM Weli… - Asian Pacific journal of …, 2013 - Elsevier
… The hexane plant crude extract contains the active chemical constituents such as linalyl anthranilate… the active chemical constituents such as o-cymol, linalyl anthranilate, 1,5-octadiene- …
Number of citations: 47 www.sciencedirect.com

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